molecular formula C8H4BrF2NO3 B13090573 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone

2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone

Cat. No.: B13090573
M. Wt: 280.02 g/mol
InChI Key: WJTHLPDCKMXZGW-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4BrF2NO3 It is characterized by the presence of a bromine atom, two fluorine atoms, and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone typically involves the bromination of 1-(2,6-difluoro-3-nitrophenyl)ethanone. One common method includes the following steps:

    Starting Material Preparation: Begin with 1-(2,6-difluoro-3-nitrophenyl)ethanone.

    Bromination Reaction: React the starting material with bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-amino-1-(2,6-difluoro-3-nitrophenyl)ethanone.

    Oxidation: Formation of 2-bromo-1-(2,6-difluoro-3-nitrophenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: Employed in studies to understand the interaction of brominated compounds with biological systems.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,6-difluoro-4-nitrophenyl)ethanone
  • 2-Bromo-1-(2,6-dichloro-3-nitrophenyl)ethanone
  • 2-Bromo-1-(2,6-difluoro-3-methylphenyl)ethanone

Uniqueness

2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine and nitro groups on the phenyl ring, along with the bromine atom on the ethanone moiety, provides a distinct set of properties that can be exploited in various applications.

This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H4BrF2NO3

Molecular Weight

280.02 g/mol

IUPAC Name

2-bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H4BrF2NO3/c9-3-6(13)7-4(10)1-2-5(8(7)11)12(14)15/h1-2H,3H2

InChI Key

WJTHLPDCKMXZGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)CBr)F

Origin of Product

United States

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